3,4-Dimethylpiperidine
Overview
Description
3,4-Dimethylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two methyl groups attached to the third and fourth carbon atoms of the piperidine ring. Piperidine derivatives are widely recognized for their significance in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylpiperidine can be synthesized through various methods, including the hydrogenation of pyridine derivatives. One common approach involves the reduction of 3,4-dimethylpyridine using a suitable catalyst such as rhodium or ruthenium under mild conditions . The reaction typically requires a hydrogen source and can be carried out at moderate temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, the continuous hydrogenation process is often employed. This method involves the use of a trickle-bed reactor where 3,4-dimethylpyridine is hydrogenated in the presence of a catalyst like ruthenium on carbon (Ru/C). The process is optimized to minimize diffusion limitations and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: More saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,4-Dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3,4-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Piperidine: The parent compound with no methyl substitutions.
2,6-Dimethylpiperidine: Another derivative with methyl groups at the second and sixth positions.
3,5-Dimethylpiperidine: A closely related compound with methyl groups at the third and fifth positions.
Uniqueness of 3,4-Dimethylpiperidine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives .
Properties
IUPAC Name |
3,4-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-5-7(6)2/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUJUOSWZNSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560506 | |
Record name | 3,4-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-88-2 | |
Record name | 3,4-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the configuration of 3,4-Dimethylpiperidine isomers determined?
A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining the configuration of this compound isomers. By analyzing the 100 and 220 MHz NMR spectra, researchers can assign the spatial arrangement of hydrogen atoms within the piperidine ring, differentiating between cis and trans isomers. This method allows for a detailed understanding of the molecule's three-dimensional structure, which is essential for studying its interactions and properties. []
Q2: What is the significance of synthesizing methyl-substituted analogues of compounds containing the this compound moiety?
A: The synthesis and study of methyl-substituted analogues of compounds containing the this compound moiety, such as (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), are critical for understanding structure-activity relationships (SAR). By systematically adding methyl groups at different positions, researchers can investigate the impact of these modifications on the compound's potency, selectivity, and overall pharmacological profile. This information is valuable for optimizing lead compounds in drug discovery and developing more effective and selective therapeutic agents. []
Q3: Can you elaborate on the application of fractional distillation in the study of this compound?
A: Fractional distillation is a key technique used to separate the different stereoisomers of this compound after the initial synthesis. This method exploits the subtle differences in boiling points between the isomers, allowing for their isolation and further characterization. Obtaining pure isomers is crucial for accurately studying their individual properties and understanding the influence of stereochemistry on their biological activity. []
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